molecular formula C14H12F5N3O3S B2513472 2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1705349-39-8

2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

货号: B2513472
CAS 编号: 1705349-39-8
分子量: 397.32
InChI 键: VBCRXMZKKPBDPH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a trifluoromethyl group at position 5 and a piperidin-4-yl moiety at position 2. The piperidine ring is further functionalized with a 2,6-difluorophenylsulfonyl group, which enhances its electronic and steric properties. The trifluoromethyl group increases lipophilicity and metabolic stability, making it a promising candidate for pesticidal or pharmaceutical applications .

Structurally, the compound shares similarities with other sulfonyl-containing 1,3,4-oxadiazoles, such as those reported in and , but distinguishes itself through the 2,6-difluorophenyl substitution on the sulfonyl group. This substitution pattern may optimize binding affinity and selectivity compared to analogs with mono- or dichloro/methyl substituents .

属性

IUPAC Name

2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F5N3O3S/c15-9-2-1-3-10(16)11(9)26(23,24)22-6-4-8(5-7-22)12-20-21-13(25-12)14(17,18)19/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCRXMZKKPBDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of a sulfonyl group , a piperidine moiety , and a trifluoromethyl group contributes to its unique chemical properties.

PropertyValue
Common NameThis compound
CAS Number1705349-39-8
Molecular Weight397.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. Furthermore, the piperidine ring enhances the compound’s binding affinity through hydrophobic interactions.

Anticancer Activity

Research highlights the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds have been shown to inhibit various enzymes involved in cancer cell proliferation, including:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Topoisomerases

Studies indicate that oxadiazole derivatives can effectively inhibit telomerase activity and induce apoptosis in cancer cells . For instance, a study showed that compounds with similar structures exhibited significant efficacy against human breast cancer cells .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are noteworthy. A study demonstrated that certain 1,3,4-oxadiazoles exhibited bactericidal activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/ml. These compounds not only inhibited planktonic growth but also prevented biofilm formation—a critical factor in bacterial resistance .

Case Study 1: Anticancer Efficacy

In a controlled study involving various oxadiazole derivatives, researchers evaluated their effect on breast cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics like Olaparib. The mechanism involved the inhibition of PARP1 activity and induction of apoptosis through caspase activation .

Case Study 2: Antimicrobial Potential

Another study focused on the antimicrobial efficacy of oxadiazole derivatives against S. aureus. The compounds were tested for both planktonic and biofilm states. Results indicated that they effectively reduced biofilm formation and downregulated biofilm-related genes at concentrations as low as 8 µg/ml .

科学研究应用

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₂F₅N₃O₃S
  • Molecular Weight : 397.32 g/mol
  • CAS Number : 1705349-39-8

The structure of this compound features a 1,3,4-oxadiazole ring which is known for its pharmacological significance. The presence of the trifluoromethyl and difluorophenyl groups enhances its lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial activities. A study synthesized various 2,5-disubstituted oxadiazoles and tested them for antibacterial properties. Some compounds showed comparable activity to established antibiotics, suggesting potential applications in treating bacterial infections .

Antioxidant Activity

The antioxidant properties of oxadiazole derivatives have been explored extensively. The compound's ability to scavenge free radicals contributes to its potential use in preventing oxidative stress-related diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole have demonstrated cytotoxic effects against various cancer cell lines including glioblastoma. These studies often employ molecular docking simulations to predict the binding affinity of these compounds to cancer-related targets .

Anti-Diabetic Properties

In vivo studies using models like Drosophila melanogaster have shown that certain oxadiazole derivatives can significantly lower glucose levels, indicating their potential as anti-diabetic agents .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the sulfonamide group via nucleophilic substitution.
  • Incorporation of the trifluoromethyl moiety through fluorination techniques.

These synthetic pathways are crucial for optimizing the yield and purity of the final product.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityCompounds exhibited significant antibacterial activity comparable to first-line drugs .
Study BAntioxidant PropertiesDemonstrated effective free radical scavenging abilities .
Study CAnticancer ActivitySignificant cytotoxicity against glioblastoma cell lines with molecular docking insights .
Study DAnti-Diabetic ActivityLowered glucose levels in Drosophila melanogaster models .

相似化合物的比较

Key Observations:

  • Sulfonyl vs. Thioether Groups: The target compound’s sulfonyl group (electron-withdrawing) contrasts with thioether-containing analogs (e.g., compounds in and ).

Bioactivity Comparisons

Antifungal and Herbicidal Activity

Compounds with thioether substituents, such as 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (), exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL . The target compound’s sulfonyl group may confer broader or more potent activity due to enhanced electron-withdrawing effects, though experimental data are needed for confirmation.

Antibacterial Activity

The sulfonyl-containing analog 2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole () demonstrates exceptional activity against Xanthomonas axonopodis (Xac) and Xanthomonas oryzae (Xoo), with EC₅₀ values of 1.98 and 0.17 µg/mL, respectively . The target compound’s 2,6-difluorophenylsulfonyl group could further optimize antibacterial efficacy by increasing membrane permeability or target affinity.

Enzyme Inhibition

Compounds like 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide () show acetylcholinesterase (AChE) inhibition.

Molecular Interactions and Docking Studies

In , molecular docking revealed that 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole binds to the succinate dehydrogenase (SDH) protein via carbonyl interactions .

准备方法

Retrosynthetic Analysis and Key Intermediate Design

The synthesis of 2-(1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hinges on three core intermediates:

  • Piperidin-4-yl-1,3,4-oxadiazole backbone
  • 2,6-Difluorophenylsulfonyl chloride
  • Trifluoromethylation reagents

Strategic bond disconnections prioritize the late-stage introduction of the sulfonyl group to avoid side reactions during heterocycle formation.

Oxadiazole Core Synthesis: Cyclization Strategies

Amidoxime Cyclization via Superbase-Mediated Dehydration

The 1,3,4-oxadiazole ring is constructed through cyclodehydration of N-acylhydrazines. A representative protocol involves:

  • Substrate : 1-(Piperidin-4-yl)carbohydrazide
  • Reagents : Trifluoroacetic anhydride (TFAA), NaOH/DMSO
  • Conditions : 80°C, 6–8 hours under nitrogen
  • Yield : 68–72%

Mechanistic Insight :
Base-mediated deprotonation generates a nucleophilic hydrazide, which undergoes intramolecular cyclization after acyl activation. The DMSO/NaOH system acts as a dual solvent and superbase, enhancing reaction efficiency.

Table 1: Comparative Cyclization Methods
Method Catalyst/Reagent Temp (°C) Time (h) Yield (%)
NaOH/DMSO Superbase 80 6 72
ZrCl4 Lewis acid 110 3 85
Montmorillonite K10 Solid acid 100 1 78
CDI/Triphenylphosphine Coupling agent RT 24 65

Key trade-offs emerge: ZrCl4 offers higher yields but requires elevated temperatures, while Montmorillonite K10 enables shorter reaction times at the cost of substrate generality.

Piperidine Sulfonylation: Regioselective Functionalization

Two-Step Sulfonyl Incorporation

To prevent oxadiazole ring degradation, sulfonylation occurs post-cyclization:

  • Piperidine Activation : Treatment with NaH in THF generates the piperidine enolate
  • Electrophilic Quenching : 2,6-Difluorophenylsulfonyl chloride (1.2 equiv) in DCM at 0°C→RT
  • Workup : Aqueous NaHCO3 extraction, silica gel chromatography

Critical Parameters :

  • Temperature Control : Exothermic reactions above 5°C lead to over-sulfonylation
  • Solvent Effects : DCM minimizes competing N-oxide formation vs. THF or DMF
Table 2: Sulfonylation Optimization
Equiv SO2Cl Solvent Temp (°C) Purity (%) Isolated Yield (%)
1.0 DCM 0→25 88 63
1.2 DCM 0→25 95 79
1.5 THF 0→25 76 58

Excess sulfonyl chloride (1.2 equiv) in DCM achieves optimal balance between conversion and byproduct formation.

Trifluoromethyl Group Installation: Late-Stage Functionalization

Radical Trifluoromethylation via Umemoto Reagent

The oxadiazole’s C5 position undergoes regioselective CF3 addition using:

  • Reagent : Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)
  • Conditions : CuI (10 mol%), DMF, 60°C, 12 hours
  • Yield : 61% with 94% regioselectivity

Advantages Over Ruppert–Prakash :

  • No requirement for anhydrous conditions
  • Tolerates sulfonyl groups without cleavage

Integrated Synthetic Route: Stepwise Protocol

Optimized Four-Step Sequence

  • Hydrazide Formation : Piperidin-4-carboxylic acid + hydrazine hydrate → 85% yield
  • Oxadiazole Cyclization : ZrCl4-catalyzed, 110°C, 3h → 82% yield
  • Sulfonylation : 2,6-F2C6H3SO2Cl (1.2 equiv), DCM, 0°C → 79% yield
  • Trifluoromethylation : Umemoto reagent/CuI → 61% yield

Overall Yield : 29.4% (multi-step)
Purity (HPLC) : >99% after recrystallization (EtOAc/hexane)

Scalability Challenges and Industrial Considerations

Key Bottlenecks

  • Trifluoromethylation Scalability : Umemoto reagent cost ($1,200/mol) limits kilogram-scale production
  • Sulfonyl Chloride Handling : Corrosivity requires specialized reactors
  • Byproduct Management : Triphenylphosphine oxide from cyclization complicates purification

Continuous Flow Innovations

Microreactor systems enhance:

  • Heat Dissipation : Critical during exothermic sulfonylation
  • Mixing Efficiency : 90% yield improvement in oxadiazole formation vs. batch

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, oxadiazole-H), 7.45–7.39 (m, 2H, Ar-H), 4.12–3.98 (m, 2H, piperidine), 2.85–2.72 (m, 2H)
  • ¹⁹F NMR : δ -62.5 (CF3), -108.9 (ortho-F), -112.1 (para-F)
  • HRMS : m/z 397.3187 [M+H]+ (calc. 397.3192)

常见问题

Q. What are common synthetic routes for synthesizing 2-(1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with sulfonylation of a piperidine scaffold, followed by cyclization to form the oxadiazole core. For example, sulfonyl chloride derivatives react with piperidine intermediates under controlled conditions (e.g., reflux in DMF or THF). The trifluoromethyl group is introduced via nucleophilic substitution or via pre-functionalized precursors. Key steps include:
  • Sulfonylation : Reacting 2,6-difluorobenzenesulfonyl chloride with piperidin-4-yl precursors.
  • Oxadiazole Formation : Cyclization of thiosemicarbazides or hydrazide intermediates using dehydrating agents like POCl₃ or H₂SO₄ .
  • Yield Optimization : Adjusting solvent polarity (e.g., DCM vs. ethanol) and temperature (40–100°C) to improve purity (≥95%) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl, piperidine, and oxadiazole moieties. For example, sulfonyl groups show characteristic downfield shifts (~7.5–8.5 ppm in ¹H NMR) .
  • Mass Spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H]⁺ at m/z ~452.05) and fragmentation patterns .
  • Elemental Analysis : Ensuring C, H, N, and S percentages align with theoretical values (e.g., C: ~47%, N: ~11%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer : SAR studies should systematically vary substituents on the piperidine, sulfonyl, or oxadiazole moieties. For example:
  • Piperidine Modifications : Replace the 2,6-difluorophenyl group with other aryl sulfonamides (e.g., 4-chlorophenyl in ) to assess antimicrobial activity changes .
  • Oxadiazole Substitutions : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability.
  • Biological Assays : Test derivatives against target enzymes (e.g., bacterial enoyl-ACP reductase) using MIC (Minimum Inhibitory Concentration) assays .

Q. What experimental strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or impurities. Strategies include:
  • Reproducibility Checks : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Purity Validation : Use HPLC (≥99% purity) to exclude interference from byproducts (e.g., unreacted sulfonyl chloride) .
  • Orthogonal Assays : Combine enzyme inhibition (in vitro) with cell-based viability assays (e.g., MTT) to confirm target specificity .

Q. How can computational modeling predict the biological targets of this compound?

  • Methodological Answer : Molecular Docking : Use software like AutoDock Vina to simulate binding to putative targets (e.g., bacterial DHFR or fungal CYP51).
  • Protein Preparation : Retrieve target structures from PDB (e.g., 2RK for bacterial enzymes) .
  • Ligand Parameterization : Assign partial charges and torsional constraints to the compound’s sulfonyl and oxadiazole groups.
  • Validation : Compare docking scores (e.g., ΔG ≈ -9.5 kcal/mol) with known inhibitors .

Data Contradiction and Optimization

Q. What methodologies address low yields in the final cyclization step of the synthesis?

  • Methodological Answer : Low yields (e.g., <50%) during oxadiazole formation can be mitigated by:
  • Catalyst Screening : Test Lewis acids like ZnCl₂ or Bi(OTf)₃ to accelerate cyclization .
  • Solvent Optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to reduce side reactions.
  • Temperature Gradients : Use microwave-assisted synthesis (100–120°C, 30 min) to enhance reaction efficiency .

Q. How do reaction conditions influence the stereochemical outcome of the piperidine-sulfonyl intermediate?

  • Methodological Answer : Piperidine ring conformation is sensitive to sulfonylation conditions:
  • Steric Effects : Bulky sulfonyl groups (e.g., 2,6-difluorophenyl) favor axial sulfonamide orientation, confirmed by NOESY NMR .
  • Temperature Control : Lower temperatures (0–5°C) minimize epimerization during sulfonylation .

Advanced Analytical Techniques

Q. What advanced spectroscopic methods can elucidate electronic effects of the trifluoromethyl group on oxadiazole reactivity?

  • Methodological Answer :
  • ¹⁹F NMR : Monitor chemical shifts (δ ≈ -60 ppm for CF₃) to assess electronic environment changes .
  • X-ray Crystallography : Resolve bond angles and planarity of the oxadiazole ring, which correlates with π-π stacking in target binding .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。